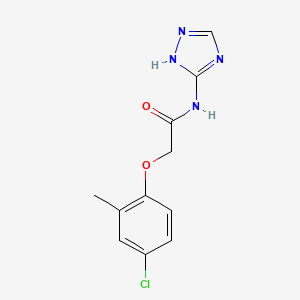

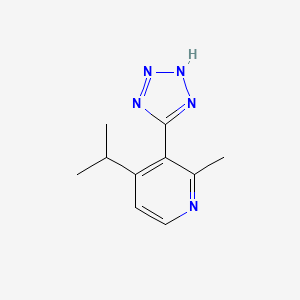

![molecular formula C19H19FN6O B5557263 4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5557263.png)

4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, including compounds similar to "4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine," involves complex reactions starting from basic pyrazolo precursors. For example, compounds have been synthesized using a method that involves the reaction of pyrazolo[3,4-d][1,3]oxazine with various primary and secondary amines to form the desired fluorocontaining pyrazolo derivatives through amide formation and subsequent high-temperature cyclization (Eleev, Kutkin, & Zhidkov, 2015).

Aplicaciones Científicas De Investigación

Anticancer Activity

The synthesis and evaluation of fluoro-substituted compounds, including pyrazole and pyrimidine derivatives, have shown promising anticancer activities. For instance, novel compounds synthesized from fluoro-benzo[b]pyran demonstrated significant anticancer activity against human lung, breast, and CNS cancer cell lines at low concentrations, comparing favorably with reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, novel pyrimidinyl pyrazole derivatives exhibited potent cytotoxicity in vitro and significant antitumor activity in vivo against various tumor cells, including human carcinoma, without causing undesirable effects in mice (Naito et al., 2005).

Antiviral and Antibacterial Agents

A series of pyrazolo[3,4-d]pyrimidines synthesized and evaluated for their antiviral activity showed remarkable specificity for human enteroviruses, particularly coxsackieviruses. Some derivatives inhibited enterovirus replication at nanomolar concentrations, highlighting their potential as potent antiviral agents (Chern et al., 2004). Furthermore, novel chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones with fluoro-substituted components were synthesized and screened for their antibacterial activity, showcasing a new avenue for developing antibacterial agents (Solankee & Patel, 2004).

Interaction Studies and Molecular Binding

The interaction of novel pyrazolo[1,5-a]pyrimidine derivatives with bovine serum albumin (BSA) was studied, providing insights into their binding mechanisms. These studies suggest the potential for these compounds to be used in drug delivery systems or as fluorescent probes due to their strong fluorescence intensity and quantum yields, indicating a high potential for bioanalytical applications (He et al., 2020).

Synthesis and Molecular Design

The synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines has led to the development of compounds with significant biological activities. These include the design and synthesis of novel classes of compounds with potential applications in treating diseases due to their specific molecular interactions (Eleev et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

(3-fluorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN6O/c1-14-5-6-26(23-14)18-12-17(21-13-22-18)24-7-9-25(10-8-24)19(27)15-3-2-4-16(20)11-15/h2-6,11-13H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXLBNXUCWIJOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

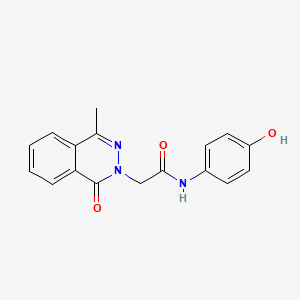

![ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5557196.png)

![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557211.png)

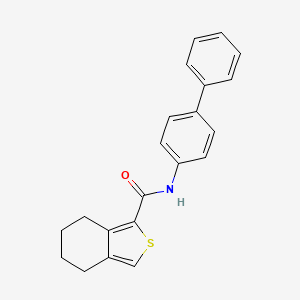

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557216.png)

![1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine](/img/structure/B5557232.png)

![ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5557241.png)

![5-bromo-3-[(4-methylphenyl)imino]-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5557243.png)

![N-(2-{[1-(3-oxo-1-benzothien-2(3H)-ylidene)ethyl]amino}ethyl)acetamide](/img/structure/B5557247.png)

![N-[4-(cyanomethyl)phenyl]-3-methylbenzamide](/img/structure/B5557278.png)

![N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5557279.png)